molecular formula C50H42Cl2N6O8 B12376937 Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester CAS No. 61815-09-6

Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester

Cat. No.: B12376937
CAS No.: 61815-09-6
M. Wt: 925.8 g/mol
InChI Key: KTIRDZPYBSANLK-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester involves multiple steps, including the formation of azo bonds and esterification reactions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,5-dichloro-
  • Benzoic acid, 3-amino-2,5-dichloro-, methyl ester
  • Benzoic acid, 2,4-dichloro-, methyl ester

Uniqueness

Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester stands out due to its unique structural features, such as the presence of azo bonds and ester groups, which contribute to its distinctive chemical properties and applications.

Properties

CAS No.

61815-09-6

Molecular Formula

C50H42Cl2N6O8

Molecular Weight

925.8 g/mol

IUPAC Name

propan-2-yl 3-[[3-[[2,5-dichloro-4-[[3-hydroxy-4-[(2-methyl-5-propan-2-yloxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]phenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-methylbenzoate

InChI

InChI=1S/C50H42Cl2N6O8/c1-25(2)65-49(63)31-17-15-27(5)39(21-31)55-57-43-33-13-9-7-11-29(33)19-35(45(43)59)47(61)53-41-23-38(52)42(24-37(41)51)54-48(62)36-20-30-12-8-10-14-34(30)44(46(36)60)58-56-40-22-32(18-16-28(40)6)50(64)66-26(3)4/h7-26,59-60H,1-6H3,(H,53,61)(H,54,62)

InChI Key

KTIRDZPYBSANLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(=O)OC(C)C)C)Cl)O

Origin of Product

United States

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